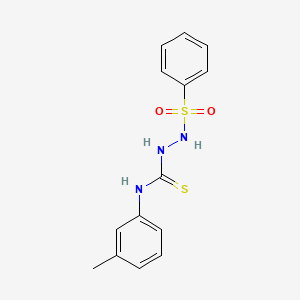![molecular formula C13H15N3O2S B6104637 6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6104637.png)
6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine
Preparation Methods
The synthesis of 6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one typically involves multistep organic reactions. One common synthetic route includes the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a specific ratio to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenoxyethyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The amino group and the phenoxyethyl group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The sulfanyl group may also contribute to its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: This compound shares a similar pyrimidine core but lacks the phenoxyethyl and sulfanyl groups, which may result in different reactivity and applications.
2-[(4-methylphenoxy)ethyl]sulfanyl-pyrimidine derivatives: These compounds have similar structural features but may differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
4-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-2-4-10(5-3-9)18-6-7-19-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTGYECJSOYBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(5-methyl-1H-pyrazol-3-yl)methyl]butanamide](/img/structure/B6104555.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride](/img/structure/B6104557.png)
![3-(4-fluorophenyl)-7-[2-(1H-indol-3-yl)ethyl]-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6104561.png)
![2,4-dinitro-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]aniline](/img/structure/B6104575.png)
![2-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6104583.png)
![1-(3-chlorophenyl)-4-{1-[(methylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6104587.png)
![2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6104588.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B6104600.png)
![4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B6104607.png)

![Methyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxylate](/img/structure/B6104630.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6104631.png)
![N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide](/img/structure/B6104632.png)
